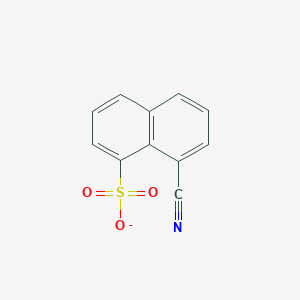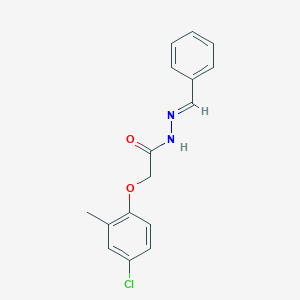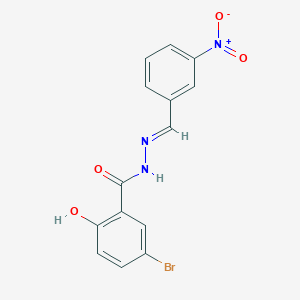
8-Cyano-1-naphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cyano-1-naphthalenesulfonate (8-CN-1-NS) is a fluorescent probe that has been widely used in scientific research applications. This compound is a potent inhibitor of chloride channels, and its mechanism of action involves binding to the channel pore and blocking the passage of chloride ions.
Mecanismo De Acción
The mechanism of action of 8-Cyano-1-naphthalenesulfonate involves binding to the chloride channel pore and blocking the passage of chloride ions. This results in a decrease in the membrane potential and a reduction in chloride ion flux. The binding of 8-Cyano-1-naphthalenesulfonate to the chloride channel pore is reversible, and the compound can be displaced by other chloride channel blockers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Cyano-1-naphthalenesulfonate include a reduction in chloride ion flux, a decrease in the membrane potential, and inhibition of chloride channel function. These effects can lead to changes in cellular signaling pathways and ion homeostasis. Additionally, 8-Cyano-1-naphthalenesulfonate has been shown to inhibit cancer cell migration and invasion, suggesting that this compound may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Cyano-1-naphthalenesulfonate in lab experiments include its high potency, selectivity, and reversible binding to chloride channels. Additionally, 8-Cyano-1-naphthalenesulfonate is a fluorescent probe, which allows for real-time monitoring of chloride channel function. However, there are also limitations to using 8-Cyano-1-naphthalenesulfonate, including its potential toxicity and the need for careful handling due to its cyanide group.
Direcciones Futuras
There are many future directions for the study of 8-Cyano-1-naphthalenesulfonate, including the development of new and more potent chloride channel blockers, the investigation of the role of chloride channels in various disease states, and the use of 8-Cyano-1-naphthalenesulfonate in drug discovery and development. Additionally, the use of 8-Cyano-1-naphthalenesulfonate in combination with other fluorescent probes may provide new insights into cellular signaling pathways and ion homeostasis. Overall, the study of 8-Cyano-1-naphthalenesulfonate has the potential to lead to new discoveries in the field of ion channel research and drug development.
Métodos De Síntesis
The synthesis of 8-Cyano-1-naphthalenesulfonate involves the reaction of 1-naphthalenesulfonyl chloride with potassium cyanide in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 8-Cyano-1-naphthalenesulfonate. This method has been used successfully in many studies, and the purity of the product can be confirmed using various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
8-Cyano-1-naphthalenesulfonate has been used in various scientific research applications, including the study of chloride channels, membrane potential, and cellular signaling pathways. This compound has been used as a fluorescent probe to study the function of chloride channels in various cell types, including neurons and epithelial cells. Additionally, 8-Cyano-1-naphthalenesulfonate has been used to investigate the role of chloride channels in cancer cell migration and invasion.
Propiedades
Fórmula molecular |
C11H6NO3S- |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
8-cyanonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H7NO3S/c12-7-9-5-1-3-8-4-2-6-10(11(8)9)16(13,14)15/h1-6H,(H,13,14,15)/p-1 |
Clave InChI |
HZSVYDSUGKRFRN-UHFFFAOYSA-M |
SMILES |
C1=CC2=CC=CC(=C2C(=C1)S(=O)(=O)[O-])C#N |
SMILES canónico |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)

![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)

